![molecular formula C15H26N4O2 B2851448 2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 1355483-03-2](/img/structure/B2851448.png)
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide, also known as CPP-115, is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is an important neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a variety of physiological and biochemical effects.
Mechanism of Action
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide works by inhibiting GABA transaminase, which is the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing the levels of GABA, 2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide can reduce neuronal excitability and prevent seizures, anxiety, and other neurological and psychiatric symptoms.
Biochemical and Physiological Effects
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has a variety of biochemical and physiological effects, including:
- Increased levels of GABA in the brain
- Reduced neuronal excitability
- Prevention of seizures
- Reduction of anxiety and depression symptoms
- Prevention of addiction and drug-seeking behavior
Advantages and Limitations for Lab Experiments
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for GABA transaminase inhibition. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide, including:
- Optimization of its pharmacokinetic properties to improve its efficacy and safety in humans
- Investigation of its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder
- Development of new analogs with improved potency and selectivity for GABA transaminase inhibition
- Investigation of its potential as a tool for studying the role of GABA in the brain and its interactions with other neurotransmitter systems.
Synthesis Methods
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide can be synthesized using a two-step process. The first step involves the reaction of 1-cyanocyclohexylamine with methyl acrylate to form the corresponding methyl ester. The second step involves the reaction of the methyl ester with carbamoylmethylpropan-2-ylamine to form 2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide.
Scientific Research Applications
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In these studies, 2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has been shown to have potent anticonvulsant, anxiolytic, antidepressant, and anti-addictive effects.
properties
IUPAC Name |
2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-propan-2-ylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12(2)19(9-13(17)20)10-14(21)18(3)15(11-16)7-5-4-6-8-15/h12H,4-10H2,1-3H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHPGLHDRLCOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)N)CC(=O)N(C)C1(CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

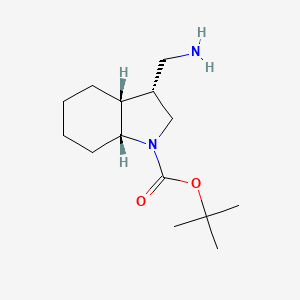
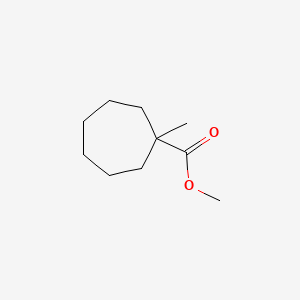
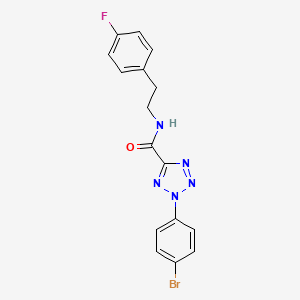
![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2851370.png)
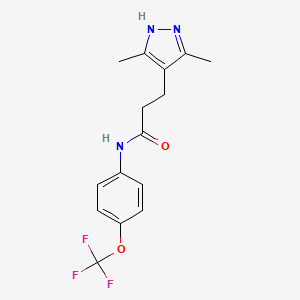
![N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851372.png)
![2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2851376.png)
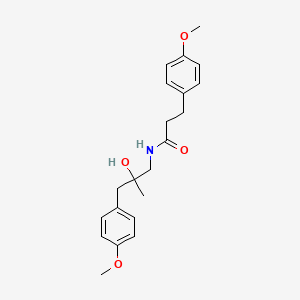
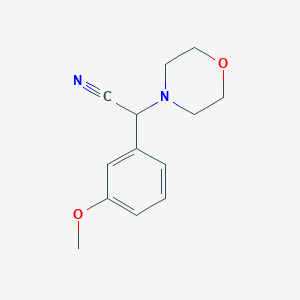
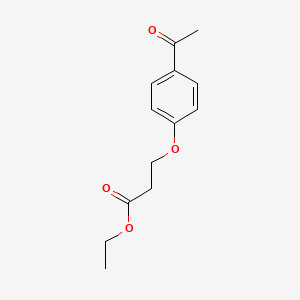
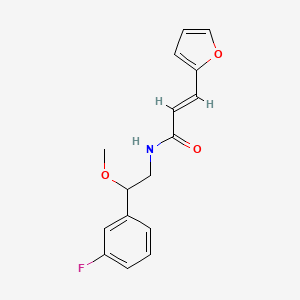


![4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine](/img/structure/B2851388.png)